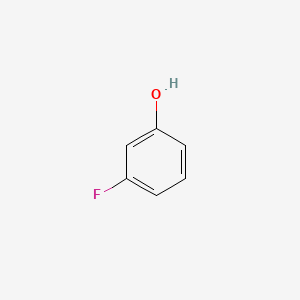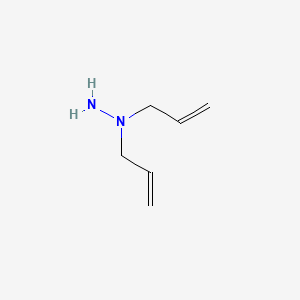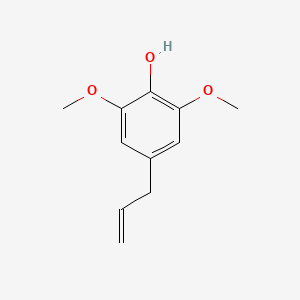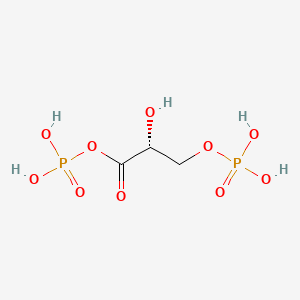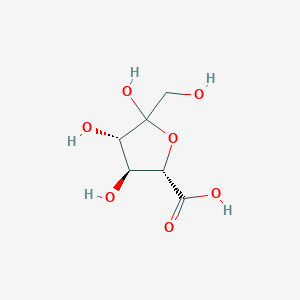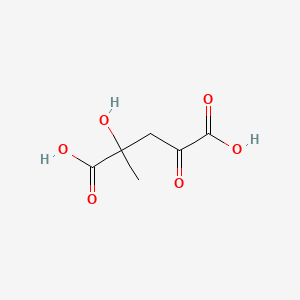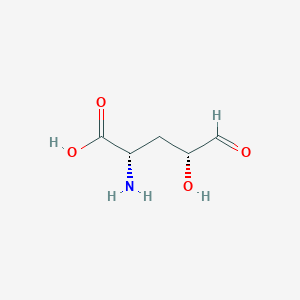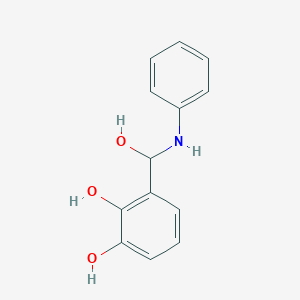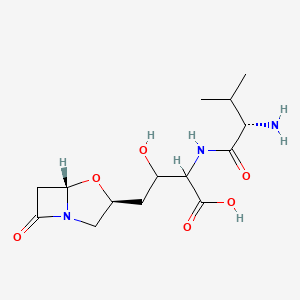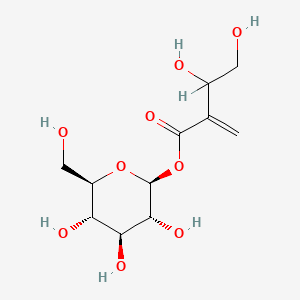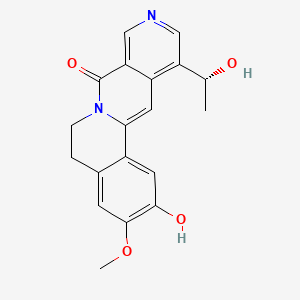
(2R)-2,3-Bis((3,7,11,15-tetramethylhexadecanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2,3-Bis((3,7,11,15-tetramethylhexadecanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate, also known as diphytanoyl phosphatidylcholine, is a synthetic phospholipid. This compound is characterized by its unique structure, which includes two phytanoyl chains attached to a glycerol backbone, and a phosphocholine head group. It is commonly used in various scientific research applications due to its stability and biocompatibility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,3-Bis((3,7,11,15-tetramethylhexadecanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate involves the esterification of diphytanoyl phosphatidic acid with glycerol and phosphocholine. The reaction typically requires the use of catalysts and specific reaction conditions to ensure high yield and purity. The product is then purified through crystallization and other purification techniques .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2,3-Bis((3,7,11,15-tetramethylhexadecanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.
Reduction: Reduction reactions can modify the functional groups within the molecule, altering its properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield alcohols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
(2R)-2,3-Bis((3,7,11,15-tetramethylhexadecanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate is widely used in scientific research due to its unique properties:
Chemistry: It is used as a model compound in studies of lipid bilayers and membrane dynamics.
Biology: The compound is employed in the study of cell membranes and lipid-protein interactions.
Medicine: It is used in drug delivery systems due to its biocompatibility and ability to form stable liposomes.
Wirkmechanismus
The mechanism of action of (2R)-2,3-Bis((3,7,11,15-tetramethylhexadecanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate involves its integration into lipid bilayers, where it interacts with other lipids and proteins. This interaction can influence membrane fluidity, permeability, and the function of membrane-bound proteins. The compound’s molecular targets include various membrane proteins and enzymes involved in cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diphytanoyl-sn-glycero-3-phosphocholine: Similar in structure but with different chain lengths and saturation levels.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Another phospholipid with different fatty acid chains.
1,2-Dioleoyl-sn-glycero-3-phosphocholine: Contains unsaturated fatty acid chains, leading to different physical properties.
Uniqueness
(2R)-2,3-Bis((3,7,11,15-tetramethylhexadecanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate is unique due to its branched phytanoyl chains, which confer increased stability and resistance to oxidation compared to other phospholipids. This makes it particularly useful in applications requiring long-term stability and biocompatibility .
Eigenschaften
CAS-Nummer |
32448-32-1 |
|---|---|
Molekularformel |
C48H96NO8P |
Molekulargewicht |
846.3 g/mol |
IUPAC-Name |
2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H96NO8P/c1-38(2)20-14-22-40(5)24-16-26-42(7)28-18-30-44(9)34-47(50)54-36-46(37-56-58(52,53)55-33-32-49(11,12)13)57-48(51)35-45(10)31-19-29-43(8)27-17-25-41(6)23-15-21-39(3)4/h38-46H,14-37H2,1-13H3 |
InChI-Schlüssel |
UKDDQGWMHWQMBI-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C |
Key on ui other cas no. |
64626-70-6 |
Synonyme |
1,2-diphytanoyl-sn-glycero-3-phosphocholine 1,2-diphytanoylphosphatidylcholine 1,2-diphytanyl-sn-glycero-3-phosphocholine diphytanoyl lecithin diphytanoylphosphatidylcholine DPhPC cpd DPhyPC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


